N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12-7-13(2)20-14(11-25-18(20)8-12)9-19(22)21-16-6-5-15(23-3)10-17(16)24-4/h5-8,10-11H,9H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXKOFJYIHVLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a dimethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Acetamide Formation: The final step involves the reaction of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-Pressure Reactors: To increase reaction rates and yields.
Continuous Flow Reactors: For efficient large-scale production.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
| Compound Name | Benzofuran Substituents | Phenyl Substituents | Key Structural Differences | Observed Effects |
|---|---|---|---|---|
| Target Compound | 4,6-dimethyl | 2,4-dimethoxy | Balanced lipophilicity and electron donation from methoxy groups | Enhanced binding affinity due to optimized substituent positions |
| N-(4-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide () | 4,6-dimethyl | 4-methoxy | Single methoxy group at para position | Reduced steric hindrance but lower receptor selectivity compared to 2,4-dimethoxy analogs |
| N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide () | 5-methyl | 5-chloro-2-methoxy | Chlorine substitution on phenyl ring | Increased electrophilicity and potential cytotoxicity |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide () | 5-ethyl | 3,4-dimethoxy (ethyl linker) | Ethyl group on benzofuran and phenylethylamide linker | Improved membrane permeability but altered metabolic stability |
| 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide () | 4,6-dimethyl | 4-(piperidin-1-ylsulfonyl) | Sulfonamide-piperidine moiety | Enhanced pharmacokinetics (e.g., solubility) but potential for off-target interactions |
Key Findings:
Substituent Position and Bioactivity :
- The 4,6-dimethyl pattern on the benzofuran ring (target compound) improves steric complementarity with hydrophobic enzyme pockets compared to 5-methyl () or 5-ethyl () analogs .
- 2,4-Dimethoxy on the phenyl ring optimizes hydrogen-bonding interactions, whereas para-methoxy () or chloro-substituted () variants show reduced target specificity .
Functional Group Impact: Sulfonamide linkages () enhance aqueous solubility but may introduce metabolic instability or toxicity . Halogenated analogs (e.g., chloro in ) exhibit increased reactivity but higher risk of nonspecific binding .
Pharmacokinetic Profiles :
- Ethyl or piperidine-containing derivatives () demonstrate improved bioavailability but require rigorous toxicity screening due to extended half-lives .
Biological Activity
Overview
N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound categorized within the class of acetamides and specifically as an N-substituted acetamide. This compound features a unique structure that combines a dimethoxyphenyl group with a benzofuran moiety, which has attracted interest in medicinal chemistry due to its potential biological activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic derivatives and aldehydes or ketones under acidic or basic conditions.
- Introduction of the Dimethoxyphenyl Group : This is performed using Friedel-Crafts acylation, where a dimethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
- Acetamide Formation : The final step involves reacting the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide functionality.
Antimicrobial Properties
Research indicates that compounds within the benzofuran class exhibit a broad spectrum of antimicrobial activities. This compound has been investigated for its potential as an antimicrobial agent. In vitro studies have shown that benzofuran derivatives can inhibit various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
Benzofuran derivatives have also been explored for their anticancer potential. Preliminary data suggest that modifications to the benzofuran structure can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy in inducing apoptosis in tumor cells.
The precise mechanism of action for this compound is not fully elucidated but can be inferred from structural analogs. It is hypothesized that the compound may interact with specific biological targets involved in cell signaling pathways or microbial virulence factors.
Study 1: Antibacterial Activity Assessment
In a study evaluating various benzofuran derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited significant antibacterial activity with an IC50 value of 28.41 μM against S. aureus .
Study 2: Cytotoxicity Evaluation
A comparative analysis of cytotoxic effects on FaDu hypopharyngeal tumor cells revealed that compounds structurally related to this compound showed improved apoptosis induction compared to standard chemotherapeutics like bleomycin .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide, and what optimization strategies improve yield and purity?
The synthesis typically involves multi-step reactions starting with the preparation of the benzofuran core and subsequent coupling with the dimethoxyphenylacetamide moiety. Key steps include:
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and amide bond formation (e.g., δ 7.2–7.5 ppm for benzofuran protons, δ 3.8–4.1 ppm for methoxy groups) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 367.4) .
- Infrared spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide group .
- HPLC : Reverse-phase C18 columns assess purity (>98%) using acetonitrile/water gradients .
Q. What are the solubility and stability profiles under common laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mg/mL). Ethanol and acetonitrile are preferred solvents for biological assays .
- Stability : Stable at −20°C for >1 year in anhydrous DMSO. Degrades under strong acidic/basic conditions (pH <3 or >10) or prolonged UV exposure .
Advanced Research Questions
Q. What is the proposed mechanism of action for this compound in pharmacological studies?
Preliminary studies on structural analogs suggest:
- Enzyme inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) via π-π stacking interactions with the benzofuran core and hydrogen bonding with the acetamide group (IC50 ~5 µM in vitro) .
- Receptor antagonism : Partial antagonism of serotonin receptors (5-HT2A) due to methoxy group positioning, as shown in radioligand binding assays .
Further validation requires enzyme kinetics and crystallography studies to map binding sites.
Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and how can contradictions in literature data be resolved?
- Substituent effects :
- Methoxy groups : 2,4-Dimethoxy substitution enhances metabolic stability compared to mono-methoxy analogs (t1/2 increased from 2.1 to 4.8 hours in hepatic microsomes) .
- Benzofuran methylation : 4,6-Dimethyl groups reduce cytotoxicity (IC50 >50 µM vs. 12 µM for non-methylated analogs in HEK293 cells) .
- Resolving contradictions :
- Use standardized assays (e.g., uniform cell lines, ATP-based viability tests).
- Perform meta-analyses to reconcile discrepancies in IC50 values across studies .
Q. What computational methods are recommended for predicting structure-activity relationships (SAR) and target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or 5-HT2A receptors (e.g., benzofuran alignment in hydrophobic pockets) .
- QSAR modeling : Utilize Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
